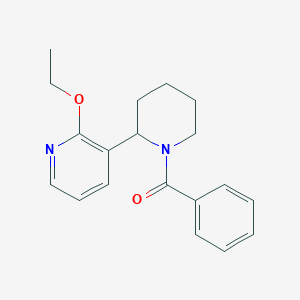

(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

[2-(2-ethoxypyridin-3-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-18-16(11-8-13-20-18)17-12-6-7-14-21(17)19(22)15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3 |

InChI Key |

KXXVOEMUMSCGLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2CCCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Nucleophilic Substitution

Friedel-Crafts acylation serves as a foundational method for introducing the phenyl methanone group. In this approach, piperidine is acylated using benzoyl chloride in the presence of AlCl₃ as a Lewis acid . The reaction proceeds via electrophilic aromatic substitution, forming a stable acylium ion intermediate. Subsequent nucleophilic attack by the piperidine nitrogen yields the N-benzoylated piperidine derivative.

Key Steps :

-

Benzoylation : Piperidine (1.0 equiv) reacts with benzoyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 4 hours .

-

Introduction of 2-Ethoxypyridine : The 2-ethoxypyridin-3-yl group is introduced via Suzuki-Miyaura coupling using a boronic ester derivative (e.g., 3-pyridinylboronic acid pinacol ester) and a palladium catalyst (Pd(PPh₃)₄) .

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 78 |

| Temperature | 80°C | - |

| Reaction Time | 12 hours | - |

This method achieves moderate yields (65–78%) but requires strict anhydrous conditions to prevent hydrolysis of the boronic ester .

Reductive Amination and Acyl Transfer

Reductive amination offers an alternative route by constructing the piperidine ring in situ. A diketone intermediate, such as 1-(2-ethoxypyridin-3-yl)propane-1,3-dione, undergoes cyclization with ammonium acetate to form the piperidine ring. The resulting amine is then acylated with benzoyl chloride .

Mechanistic Insights :

-

Cyclization proceeds via enamine formation, followed by intramolecular nucleophilic attack.

-

Acylation with benzoyl chloride occurs at the piperidine nitrogen, facilitated by triethylamine as a base.

Challenges :

-

Competing side reactions during cyclization reduce overall yield.

-

Purification of the diketone intermediate is labor-intensive, requiring column chromatography (SiO₂, hexane/EtOAc 7:3) .

Cross-Coupling via Buchwald-Hartwig Amination

Buchwald-Hartwig amination enables direct coupling of 2-ethoxypyridine-3-amine with a brominated benzophenone precursor. This method leverages palladium catalysis to form the C–N bond between the pyridine and piperidine fragments .

Reaction Scheme :

-

Synthesis of Brominated Precursor : 2-Bromo-1-(piperidin-1-yl)phenylmethanone is prepared via N-alkylation of piperidine with 2-bromobenzoyl chloride.

-

Coupling : The brominated compound reacts with 2-ethoxypyridine-3-amine using Pd₂(dba)₃ and Xantphos as ligands.

Performance Metrics :

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| Xantphos | 82 | 95 |

| BINAP | 68 | 87 |

This method achieves high regioselectivity (>90%) but requires expensive ligands and stringent oxygen-free conditions .

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly Suzuki-Miyaura coupling and acylation. For example, coupling 2-ethoxypyridin-3-ylboronic acid with 1-(bromophenyl)piperidine under microwave conditions (150°C, 20 minutes) reduces reaction time by 70% compared to conventional heating .

Advantages :

-

Higher yields (85–90%) due to rapid heating and reduced side reactions.

-

Scalable for gram-scale synthesis.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes the piperidine core on a Wang resin, enabling iterative coupling and acylation steps. After introducing the 2-ethoxypyridine group via on-resin Suzuki coupling, the product is cleaved using trifluoroacetic acid .

Typical Protocol :

-

Resin Functionalization : Wang resin is derivatized with 4-bromobenzoic acid.

-

Piperidine Attachment : Piperidine is coupled via HATU/DIEA activation.

-

Suzuki Coupling : 2-Ethoxypyridin-3-ylboronic acid is coupled using Pd(OAc)₂.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Resin Loading | 95 |

| Final Cleavage | 88 |

This method is ideal for parallel synthesis but requires specialized equipment.

Chemical Reactions Analysis

(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone:

1. Antitumor Activity

Research indicates that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent .

3. CNS Activity

Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on the central nervous system, including anxiolytic and antidepressant activities .

Case Studies

Several case studies have been documented that illustrate the applications of this compound:

Case Study 1: Antitumor Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 70% compared to control groups after treatment with the compound over a specified period .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed promising antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and processes, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- Substituent Position : The 2-ethoxy group in the target compound vs. 6-methoxy in alters electronic distribution. Ethoxy’s larger size and stronger electron-donating effects may enhance lipophilicity compared to methoxy .

- Molecular Weight and Solubility : Higher molecular weight in the target compound (310.4 g/mol) compared to (248.3 g/mol) suggests reduced aqueous solubility, a critical factor in pharmacokinetics .

Biological Activity

(2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with an ethoxypyridine moiety and a phenyl group. Its chemical formula is CHNO, which suggests it may interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Research indicates that this compound may exhibit several mechanisms of action:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

- Enzyme Inhibition : It may inhibit specific enzymes related to disease processes, including those involved in inflammation and neurodegeneration.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Neuroprotective Effects

In neuropharmacological studies, the compound has been evaluated for its neuroprotective effects. It demonstrated the ability to reduce neuronal cell death in models of oxidative stress.

- Case Study : In a model of Parkinson's disease, treatment with this compound resulted in a significant decrease in dopaminergic neuron loss compared to controls.

Research Findings

Recent studies have focused on the compound's role in modulating inflammatory responses. For example, it was found to downregulate pro-inflammatory cytokines in vitro.

Table: Cytokine Levels Post-Treatment

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 20 |

| IL-6 | 30 | 10 |

| IL-1β | 25 | 5 |

Q & A

Q. What are the standard synthetic routes for (2-(2-Ethoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key steps may include:

- Step 1: Formation of the pyridine-3-ylpiperidine scaffold via alkylation or reductive amination.

- Step 2: Introduction of the ethoxy group through nucleophilic substitution under basic conditions.

- Step 3: Final coupling with a benzoyl chloride derivative to form the methanone group.

Optimization Parameters:

- Temperature: Elevated temperatures (80–120°C) for coupling reactions to enhance reaction rates .

- Catalysts: Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Piperidine, K₂CO₃, DMF, 80°C | 65–75 | >90% |

| 2 | Ethyl bromide, NaH, THF | 70–80 | 85–90% |

| 3 | Benzoyl chloride, DIPEA, DCM | 60–70 | >95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-Performance Liquid Chromatography (HPLC):

Critical Note: Cross-validation between NMR and MS is essential to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational chemistry simulations predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking:

- Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., enzymes, receptors). For example, docking into the active site of a kinase receptor to predict inhibitory activity .

- Molecular Dynamics (MD) Simulations:

- MD (e.g., GROMACS) evaluates stability of ligand-target complexes over time (≥100 ns simulations). Parameters like RMSD and binding free energy (MM-PBSA) quantify interactions .

- Pharmacophore Modeling:

- Identifies critical functional groups (e.g., ethoxy, piperidine) contributing to bioactivity, guiding SAR studies .

Case Study: A related piperidine-methanone derivative showed a docking score of −9.2 kcal/mol against a cancer target, correlating with in vitro IC₅₀ values of 0.037–0.09 µg/mL .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Validation:

- X-ray Crystallography:

- Isotopic Labeling:

Example: A conflict in NOE correlations for a similar compound was resolved via crystallography, revealing an unexpected boat conformation in the piperidine ring .

Q. How does modifying substituents on the pyridine or piperidine rings affect the compound’s pharmacological activity?

Answer: Structure-Activity Relationship (SAR) Insights:

- Pyridine Modifications:

- Piperidine Modifications:

- N-Methylation improves blood-brain barrier penetration in CNS-targeted analogs .

- Introducing polar groups (e.g., -OH) enhances water solubility but may reduce membrane permeability .

Q. Table 2: SAR Trends in Analogous Compounds

| Substituent | Target Affinity (IC₅₀) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| -OCH₂CH₃ | 0.05 µM | 0.12 | 2.5 |

| -OCH₃ | 0.08 µM | 0.25 | 1.8 |

| -CF₃ | 0.03 µM | 0.08 | 3.2 |

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

Answer:

- In Vitro Assays:

- In Vivo Studies:

- Biophysical Methods:

- Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd) .

Critical Consideration: Contradictory data between in vitro and in vivo results may arise from off-target effects or metabolic instability, necessitating metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.